molecular formula C25H20BrClN2O2 B4263925 6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide

6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4263925
M. Wt: 495.8 g/mol
InChI Key: PLAPIUPIZCDLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and the killing of malaria parasites.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its unique chemical structure, which may allow for the development of new and more effective drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of new and more effective anticancer and antimalarial drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antimalarial agent, as it has been shown to have activity against Plasmodium falciparum, the parasite responsible for malaria.

properties

IUPAC Name

6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrClN2O2/c1-15(16-6-9-19(27)10-7-16)28-25(30)22-14-24(17-4-3-5-20(12-17)31-2)29-23-11-8-18(26)13-21(22)23/h3-15H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPIUPIZCDLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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